Pentachlorothioanisole-13C6
Description
Pentachlorothioanisole-¹³C₆ (C₆Cl₅S-¹³C₆, molecular weight 286.31) is a stable isotope-labeled compound used primarily as an internal standard in environmental and analytical chemistry. Its ¹³C₆ isotopic labeling ensures minimal interference during mass spectrometric analysis, enabling precise quantification of its non-labeled counterpart in complex matrices like soil, water, and biological samples . The compound is typically supplied as a 100 µg/mL solution in acetone, optimized for use in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its applications include monitoring chlorinated aromatic pollutants, studying degradation pathways, and ensuring compliance with environmental regulations such as the Japanese Chemical Substances Control Law ("化審法") .
Properties
Molecular Formula |
C¹³C₆H₃Cl₅S |
|---|---|
Molecular Weight |
302.38 |
Synonyms |
Methyl Pentachlorophenyl Sulfide-13C6; Methylthiopentachlorobenzene-13C6; Pentachloro(methylthio)benzene-13C6; Pentachlorophenyl Methyl Sulfide-13C6; Pentachlorothioanisole-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopically Labeled Analogs
Pentachloroanisole-d₃ (C₆Cl₅O-d₃, MW 283.37) is a deuterated analog used similarly as an internal standard. Unlike ¹³C-labeled compounds, deuterated analogs may exhibit slight retention time shifts in chromatographic separation due to isotopic effects. However, they are cost-effective (e.g., 100 mg of Pentachloroanisole-d₃ costs ¥22,000 vs. higher costs for ¹³C₆ variants) .
Key Difference : The sulfur atom in Pentachlorothioanisole-¹³C₆ replaces the oxygen in Pentachloroanisole-d₃, altering polarity and chromatographic behavior .
Halogenated Anisole Derivatives
Pentabromoanisole-¹³C₆ (C₆Br₅O-¹³C₆) is a brominated analog used to study brominated flame retardants. Bromine’s higher molecular weight compared to chlorine enhances ionization efficiency in negative-ion MS modes, but its environmental persistence differs due to distinct degradation kinetics .
Non-isotopic analogs like pentachlorobenzene (C₆HCl₅, MW 250.33) lack isotopic labeling, making them unsuitable as internal standards but valuable as reference materials for pollutant screening .
Other ¹³C₆-Labeled Chlorinated Compounds
Pentachlorophenol-¹³C₆ (C₆Cl₅OH-¹³C₆, MW 272.29) shares structural similarities but includes a hydroxyl group instead of a thioanisole group. This difference increases its solubility in polar solvents like methanol, whereas Pentachlorothioanisole-¹³C₆ is more compatible with acetone .
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